molecular formula C14H16N2O2 B2978959 N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide CAS No. 2196446-13-4

N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide

Cat. No. B2978959
CAS RN: 2196446-13-4
M. Wt: 244.294
InChI Key: DFHAPJQCVMWKMP-UHFFFAOYSA-N
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Description

N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide, also known as PDQ-8, is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. PDQ-8 belongs to the class of quinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and enhance the immune system. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields of medicine. However, there are also limitations to its use, such as the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide research, including further studies to elucidate its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved properties. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide also has potential applications in the field of drug delivery, as it has been shown to exhibit enhanced uptake by cancer cells. Further studies are needed to explore its potential as a drug delivery agent.
In conclusion, N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its anticancer, anti-inflammatory, antiviral, and antioxidant properties make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and explore its potential as a drug delivery agent.

Synthesis Methods

N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide can be synthesized using various methods, such as the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The most common method of synthesis involves the condensation reaction of 8-aminoquinoline and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and propionic anhydride to obtain N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide.

Scientific Research Applications

N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to possess anti-inflammatory, antiviral, and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-(1-prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-13(18)16-9-5-7-11-6-4-8-12(14(11)16)15-10(2)17/h3-4,6,8H,1,5,7,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHAPJQCVMWKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide

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